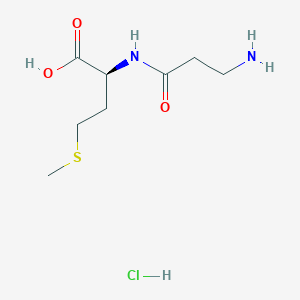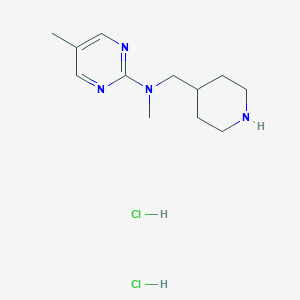
1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
A series of pyrimidine derivatives containing 4-hydroxypiperidine groups were designed and synthesized using 4, 6-dichloropyrimidine as starting material . The antiproliferative activity of the target compounds against four cancer cell lines (MGC-803, PC-3, A549 and H1975) was evaluated in vitro .
Molecular Structure Analysis
The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .
Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical And Chemical Properties Analysis
4-Hydroxypiperidine has a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg (lit.), and a density of 0.9903 (rough estimate) . It is soluble in water and slightly soluble in chloroform and methanol .
Scientific Research Applications
- Piperidine derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .
- EN300-5801413 may exhibit antiviral effects. Piperidine-based compounds have been investigated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development .
- Piperidine derivatives have been studied for their antimalarial activity. These compounds may interfere with the Plasmodium parasite’s life cycle, providing a new avenue for combating malaria .
- EN300-5801413 could have antimicrobial properties. Piperidine derivatives have been explored as antibacterial and antifungal agents, potentially addressing drug-resistant pathogens .
- Piperidine-based compounds may possess analgesic (pain-relieving) and anti-inflammatory properties. These effects could be valuable in managing pain and inflammation-related conditions .
- Piperidine derivatives, including EN300-5801413, have been investigated for their neuroprotective effects. These compounds may play a role in preventing or mitigating neurodegenerative diseases such as Alzheimer’s .
Anticancer Properties
Antiviral Activity
Antimalarial Potential
Antimicrobial Applications
Analgesic and Anti-Inflammatory Effects
Neuroprotective Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-10(2)14(12,13)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZFEQAULMJUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1(CCNCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

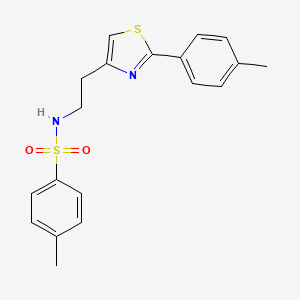
![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)

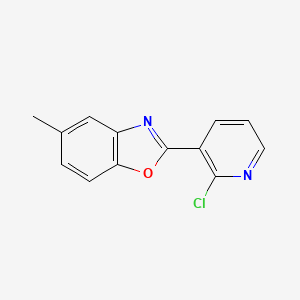
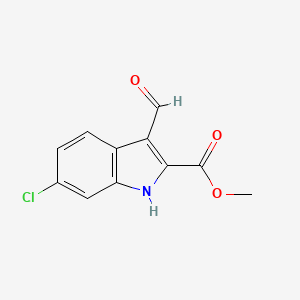

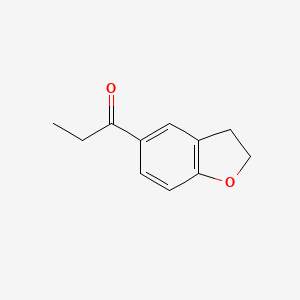
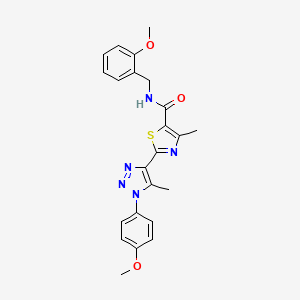
![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)
